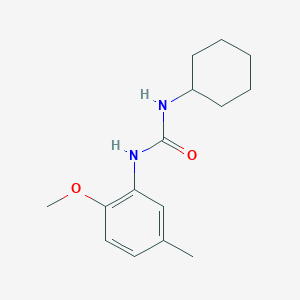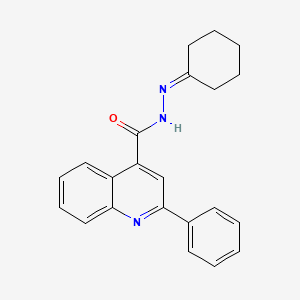![molecular formula C18H19N3O3S B5752253 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5752253.png)
2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide, also known as TMB-5, is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
Mécanisme D'action
2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide exerts its effects through various mechanisms, depending on the application. In cancer research, 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation and induce apoptosis through the activation of caspase enzymes. In neuroprotection, 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has been shown to reduce oxidative stress and inflammation through the activation of various signaling pathways. In antimicrobial activity, 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has been found to disrupt bacterial cell membranes and inhibit the activity of certain enzymes involved in bacterial metabolism.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has been found to have various biochemical and physiological effects, depending on the application. In cancer research, 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis, leading to a reduction in tumor growth. In neuroprotection, 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has been found to protect neurons from oxidative stress and reduce inflammation, leading to improved cognitive function. In antimicrobial activity, 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has been found to exhibit potent activity against various bacterial strains, leading to the potential development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has several advantages for lab experiments, such as its potent activity against cancer cells and bacteria, as well as its neuroprotective effects. However, 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide also has some limitations, such as its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide research, such as exploring its potential applications in other fields, such as cardiovascular disease and inflammation. Additionally, further studies are needed to determine the safety and efficacy of 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide in humans, as well as to optimize its synthesis method and improve its potency and selectivity. Overall, 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has the potential to be a valuable tool in scientific research and the development of new therapies for various diseases.
Méthodes De Synthèse
2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 3-phenyl-1,2,4-oxadiazole-5-methanol in the presence of a base. The resulting product is then treated with sulfamic acid to form 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide.
Applications De Recherche Scientifique
2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has been studied for its potential applications in various fields, such as cancer research, neuroprotection, and antimicrobial activity. In cancer research, 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has been found to inhibit the proliferation of cancer cells and induce apoptosis. In neuroprotection, 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has been shown to protect neurons from oxidative stress and reduce inflammation. In antimicrobial activity, 2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has been found to exhibit potent activity against various bacterial strains.
Propriétés
IUPAC Name |
2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-12-9-13(2)17(14(3)10-12)25(22,23)19-11-16-20-18(21-24-16)15-7-5-4-6-8-15/h4-10,19H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTWYNNDIKEPAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=NC(=NO2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(aminocarbonyl)phenyl]-2-fluorobenzamide](/img/structure/B5752170.png)


![N-benzyl-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5752180.png)

![N'-[(1-adamantylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5752206.png)
![N-[3-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5752221.png)
![7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione](/img/structure/B5752227.png)
![N-[2-(4-fluorophenyl)ethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5752228.png)
![1-(naphtho[2,1-b]furan-1-ylacetyl)indoline](/img/structure/B5752236.png)

![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5752252.png)
![5-chloro-2-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5752265.png)
